1-(4-Methylbenzyl)cyclopropanamine
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Overview
Description
“1-(4-Methylbenzyl)cyclopropanamine” is a chemical compound with the molecular formula C11H15N . Its molecular weight is 161.24 g/mol . It is also known as "[1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15N.ClH/c1-9-2-4-10 (5-3-9)8-11 (12)6-7-11;/h2-5H,6-8,12H2,1H3;1H
. This indicates the structural arrangement of atoms in the molecule and their chemical bonds.
Scientific Research Applications
CNS Disease Treatment and Mechanisms
- Application in CNS Diseases: 1-(4-Methylbenzyl)cyclopropanamine and similar compounds have been investigated for their potential in treating central nervous system (CNS) diseases. They inhibit the enzyme Lysine-specific demethylase 1 (LSD1), leading to increased methylation of histone 3, affecting gene expression. This has implications for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Chemical Structure and Properties
- Molecular Structure and Vibrational Spectra Analysis: The molecular structure, vibrational spectra, HOMO-LUMO energy gap, and other properties of compounds related to this compound have been studied. Such research aids in understanding the compound's potential for applications in nonlinear optical materials (E. S. Al-Abdullah et al., 2014).
Synthetic Applications
- Synthesis of Amino Acids Incorporating Aminocyclopropyl Moiety: Research has explored methods to synthesize amino acids incorporating an aminocyclopropyl moiety from N,N-Dibenzylcarboxamides, highlighting the compound's versatility in organic synthesis (M. Kordes, Harald Winsel, A. Meijere, 2000).
Metal Complex Synthesis and Applications
- Synthesis of Cyclopalladated Benzophenone Imines: Cyclopalladated benzophenone imines, including those derived from this compound, have been synthesized for potential use in antitumor activity and as inhibitors of cathepsin B (J. Albert et al., 2014).
Ligand Synthesis and Catalytic Applications
- Tripodal Ligand Synthesis: The compound has been used in the synthesis of tripodal ligands for catalysis, demonstrating its utility in creating highly active catalysts for chemical reactions (H. Schill, A. de Meijere, D. Yufit, 2007).
Safety and Hazards
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)8-11(12)6-7-11/h2-5H,6-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLBBEOVYBPBGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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